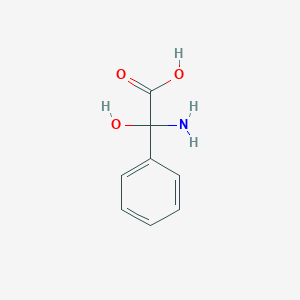
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is an organic compound that features both an amino group and a hydroxy group attached to a phenylacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be synthesized through several methods. One common approach involves the hydrolysis of benzyl cyanide, which yields phenylacetic acid. This process typically uses sulfuric acid as a catalyst . Another method involves the oxidation of phenethyl alcohol using acidified potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of amino(hydroxy)phenylacetic acid often involves large-scale hydrolysis and oxidation reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, using concentrated hydrochloric acid or sulfuric acid as catalysts can enhance the efficiency of the hydrolysis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield phenylacetic acid derivatives, while reduction with sodium borohydride can produce amino alcohols .
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of amino(hydroxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic processes. The presence of both amino and hydroxy groups allows it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the amino and hydroxy groups, making it less versatile in chemical reactions.
Hydroxyphenylacetic acid: Contains a hydroxy group but lacks the amino group, limiting its applications in certain biochemical processes.
Aminophenylacetic acid:
Conclusion
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties enable it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and research.
Propriétés
Numéro CAS |
188891-48-7 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-amino-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11) |
Clé InChI |
GEZVQLBTOKKPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Synonymes |
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















